molecular formula C18H19N3O2 B4506382 N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide

N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide

Cat. No.: B4506382
M. Wt: 309.4 g/mol
InChI Key: KXOIKXUBHONXJN-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide is a useful research compound. Its molecular formula is C18H19N3O2 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.147726857 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Gastroprotective Effects

  • Beta-3 Adrenergic Receptor Agonists : Research has demonstrated that certain beta-3 adrenergic receptor agonists, including compounds related to the chemical structure of interest, exhibit significant gastroprotective effects. These effects may be attributed to the enhancement of gastric mucosal blood flow, reduction in gastric motility, and strengthening of the gastric mucosal barrier. These findings suggest potential applications in treating or preventing gastric ulcers and related gastrointestinal disorders (Sevak, Paul, Goswami, & Santani, 2002).

Synthesis and Characterization

  • Novel Benzimidazole Derivatives : The synthesis and pharmacological screening of novel benzimidazole derivatives have been explored, with certain compounds showing potent anticonvulsant properties. This indicates their potential application in developing new treatments for epilepsy and related neurological conditions (Shaharyar, Mazumder, Salahuddin, Garg, & Pandey, 2016).

Antimicrobial Activity

  • Oxadiazole Bearing Benzimidazole Derivatives : Studies have synthesized and evaluated the antimicrobial activity of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives. These compounds have shown significant activity against various bacteria and fungi, suggesting their potential use in developing new antimicrobial agents (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).

Chemical Analysis and Properties

  • NMR Study of Oxadiazole Derivative : An NMR study of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety provided insights into its structural characteristics. Such analytical studies are crucial for understanding the chemical properties and potential applications of these compounds in various scientific fields (Ying-jun, 2012).

Environmental Applications

  • Membrane Bioreactor Technology for Herbicide Treatment : Research into the use of membrane bioreactor (MBR) technology for the treatment of phenoxyacetic and benzoic acid herbicides, such as 2,4-D, mecoprop, and dicamba, has shown promising results. This suggests potential environmental applications for the remediation of pesticide-contaminated waters, highlighting the versatility of benzimidazole-related compounds in environmental science (Ghoshdastidar & Tong, 2013).

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c22-18(13-23-14-7-2-1-3-8-14)19-12-6-11-17-20-15-9-4-5-10-16(15)21-17/h1-5,7-10H,6,11-13H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOIKXUBHONXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.